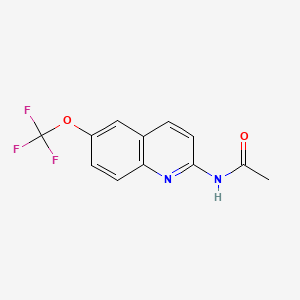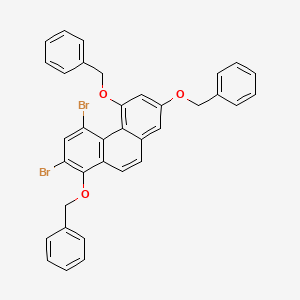
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene: is an organic compound that belongs to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of three benzyloxy groups and two bromine atoms attached to the phenanthrene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene typically involves multiple steps, including the bromination of phenanthrene and subsequent benzyloxylation. The general synthetic route can be summarized as follows:
Bromination of Phenanthrene: Phenanthrene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.
Benzyloxylation: The dibromophenanthrene intermediate is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate to form the benzyloxy groups at the 1, 5, and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of 1,5,7-Tris(benzyloxy)phenanthrene.
Substitution: Formation of 1,5,7-Tris(benzyloxy)-2,4-disubstituted phenanthrene derivatives.
科学的研究の応用
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy groups and bromine atoms can influence the compound’s binding affinity and specificity.
類似化合物との比較
1,5,7-Tris(benzyloxy)phenanthrene: Lacks the bromine atoms, leading to different chemical reactivity and applications.
2,4-Dibromophenanthrene: Lacks the benzyloxy groups, resulting in different physical and chemical properties.
1,5,7-Tris(methoxy)-2,4-dibromophenanthrene: Contains methoxy groups instead of benzyloxy groups, affecting its solubility and reactivity.
Uniqueness: 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene is unique due to the combination of benzyloxy groups and bromine atoms, which impart specific chemical properties and potential applications. The presence of both electron-donating benzyloxy groups and electron-withdrawing bromine atoms allows for fine-tuning of the compound’s reactivity and interactions with other molecules.
特性
CAS番号 |
88811-89-6 |
|---|---|
分子式 |
C35H26Br2O3 |
分子量 |
654.4 g/mol |
IUPAC名 |
2,4-dibromo-1,5,7-tris(phenylmethoxy)phenanthrene |
InChI |
InChI=1S/C35H26Br2O3/c36-30-20-31(37)35(40-23-26-14-8-3-9-15-26)29-17-16-27-18-28(38-21-24-10-4-1-5-11-24)19-32(33(27)34(29)30)39-22-25-12-6-2-7-13-25/h1-20H,21-23H2 |
InChIキー |
XPHFWSLKOJDBFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=C3C(=C2)C=CC4=C3C(=CC(=C4OCC5=CC=CC=C5)Br)Br)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B14132518.png)
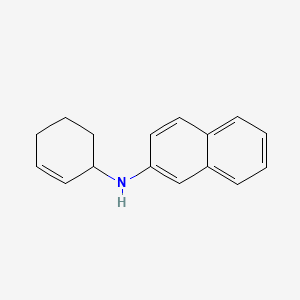
![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)
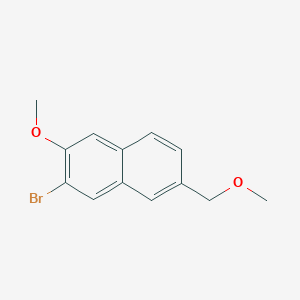
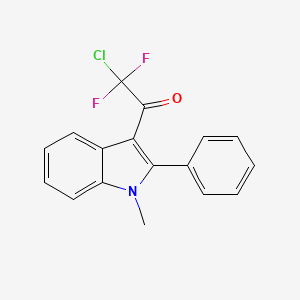
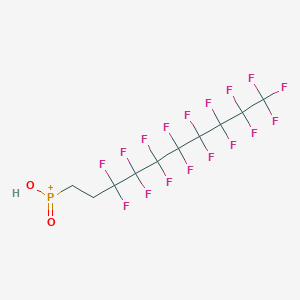
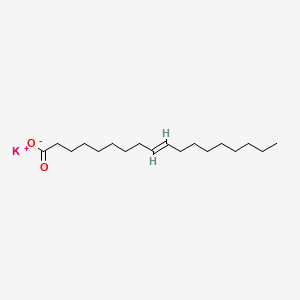
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)
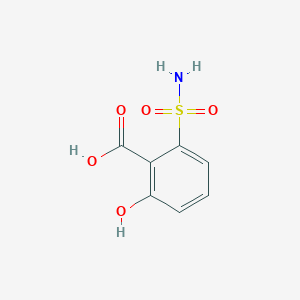
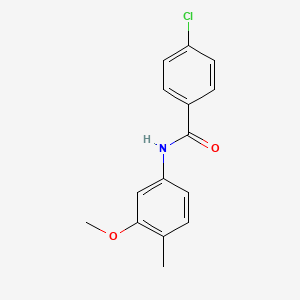
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
